4-Fluorobutyric acid methyl ester
Description
Contextualization of Fluorinated Organic Compounds in Contemporary Research
The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has had a profound impact on modern research, particularly in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com Fluorine is the most electronegative element, and its presence in a molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. numberanalytics.com This strength often imparts increased thermal and metabolic stability to the molecule. alfa-chemistry.com For instance, replacing a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby prolonging the active life of a drug in the body. alfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, including blockbuster drugs like fluoxetine (B1211875) (Prozac) and ciprofloxacin. wikipedia.orgalfa-chemistry.com
Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups and alter the molecule's conformation and electronic distribution. alfa-chemistry.com This can lead to enhanced binding affinity to biological targets. The unique properties of fluorine also find applications in materials science, leading to the development of polymers with high chemical resistance and specialized optical properties, such as polytetrafluoroethylene (Teflon) and polyvinylidene fluoride (B91410) (PVDF). numberanalytics.comworktribe.com Organofluorine compounds are also instrumental as reagents and catalysts in synthetic chemistry. wikipedia.org
Significance of Ester Functionality in Synthetic Chemistry
The ester functional group, characterized by a carbonyl group bonded to an oxygen atom which is further attached to an alkyl or aryl group, is one of the most versatile and ubiquitous functional groups in organic chemistry. numberanalytics.comsolubilityofthings.com Esters are widespread in nature, contributing to the flavors and aromas of fruits and flowers. solubilityofthings.comteachy.ai
In the realm of synthetic chemistry, esters are crucial intermediates. numberanalytics.com They can be readily synthesized through processes like Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. teachy.ainumberanalytics.com The reactivity of the ester group allows it to be a precursor for a wide array of other functional groups. For example, esters can be:
Hydrolyzed to yield carboxylic acids and alcohols. numberanalytics.com
Reduced to form primary alcohols. numberanalytics.com
Reacted with Grignard reagents to produce tertiary alcohols.
Undergo Claisen condensation to form β-keto esters, a key reaction for building carbon-carbon bonds. solubilityofthings.com
This versatility makes esters fundamental building blocks in the synthesis of complex molecules, including pharmaceuticals, polymers, and biodegradable materials. numberanalytics.comteachy.ai In the pharmaceutical industry, the ester group is often used to create prodrugs, where a bioactive carboxylic acid is masked as an ester to improve its absorption and bioavailability. numberanalytics.com
While comprehensive research data on Methyl 4-fluorobutyrate is scarce, its constituent functional groups—the fluorine atom and the methyl ester—are of immense importance in contemporary chemical science. The foundational principles of organofluorine chemistry and ester reactivity provide a framework for understanding the potential properties and synthetic utility of this and similar molecules. Further investigation into such simple fluorinated esters could unveil novel applications in various scientific and industrial fields.
Physicochemical Properties of Methyl 4-Fluorobutyrate
| Property | Value |
| Molecular Formula | C₅H₉FO₂ |
| Molar Mass | 120.12 g/mol |
| CAS Number | 406-20-2 |
| Density | 1.0438 g/cm³ (estimate) |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Structure
3D Structure
Properties
CAS No. |
406-20-2 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
methyl 4-fluorobutanoate |
InChI |
InChI=1S/C5H9FO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 |
InChI Key |
ZVGDFKFLRMGSFF-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCF |
Canonical SMILES |
COC(=O)CCCF |
Other CAS No. |
406-20-2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms of the Ester Functional Group
The ester group is a site of significant chemical activity, primarily involving reactions at the electrophilic carbonyl carbon.
The acid-catalyzed hydrolysis of 4-fluorobutyric acid methyl ester to its corresponding carboxylic acid, 4-fluorobutanoic acid, and methanol (B129727) is a reversible process. The reaction mechanism follows a well-established pathway for ester hydrolysis. The presence of a strong acid catalyst, typically a mineral acid in aqueous solution, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
The generally accepted mechanism proceeds through the following steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst, such as the hydronium ion (H₃O⁺). This step makes the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original ester group. This converts the methoxy (B1213986) group into a good leaving group (methanol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product.
This entire process is an equilibrium, and to drive the reaction toward the products (hydrolysis), a large excess of water is typically used.
Beyond hydrolysis, the ester functional group of this compound undergoes nucleophilic acyl substitution via a characteristic addition-elimination mechanism. stackexchange.comacsgcipr.org This two-step process is central to the conversion of the ester into other carboxylic acid derivatives.
The mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. stackexchange.comacsgcipr.org This is the addition step. In the subsequent elimination step, the intermediate collapses, the carbon-oxygen double bond is reformed, and the methoxide (B1231860) ion (⁻OCH₃) is expelled as a leaving group. stackexchange.com
The feasibility of this reaction is dependent on the nucleophile's strength and the stability of the leaving group. A wide array of nucleophiles can participate in this reaction, leading to various derivatives. For instance:
Ammonolysis: Reaction with ammonia (B1221849) (NH₃) would yield 4-fluorobutyramide.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst results in the exchange of the methyl group for the new alkyl group of the reacting alcohol.
Reaction with Grignard Reagents: These strong carbon-based nucleophiles can add to the carbonyl group. However, the initial product, a ketone, is often more reactive than the starting ester, leading to a second addition and the formation of a tertiary alcohol after workup.
The rate and success of these reactions are influenced by the electronic properties of the ester, which are significantly affected by the presence of the fluorine atom.
Reactivity Pertaining to the Fluorine Atom
The carbon-fluorine bond in this compound is exceptionally strong, which generally renders the fluorine atom unreactive under standard nucleophilic substitution conditions.
Direct displacement of the fluorine atom in a primary fluoroalkane via a classical S_N2 reaction is challenging. Fluoride (B91410) is a poor leaving group due to the high strength of the C-F bond and the instability of the fluoride anion in many solvents. Consequently, harsh reaction conditions or specialized reagents are often required to achieve nucleophilic substitution at the carbon bearing the fluorine.
While direct substitution of the fluoride in this compound is not a common transformation, related halogen exchange reactions provide context. For instance, the Finkelstein reaction, which typically involves the exchange of chlorides or bromides for iodide, highlights the principles of halide exchange. Achieving the reverse, substituting a fluoride, is thermodynamically and kinetically less favorable. However, methods using highly reactive fluoride sources or catalytic systems are being developed to facilitate such transformations, though they are not routinely applied to simple fluoroalkanes. acsgcipr.orgnih.govorganic-chemistry.org
The most significant influence of the fluorine atom on the reactivity of this compound stems from its powerful electron-withdrawing inductive effect (-I effect). stackexchange.comrsc.orgnih.govnih.gov This effect has several important consequences for the molecule's reactivity:
Increased Electrophilicity of the Carbonyl Carbon: The fluorine atom withdraws electron density through the carbon chain. This inductive pull makes the carbonyl carbon of the ester group even more electron-deficient and, therefore, more susceptible to attack by nucleophiles. This can lead to an increased rate of nucleophilic addition-elimination reactions compared to its non-fluorinated analogue, methyl butyrate (B1204436).
Acidity of α-Protons: The electron-withdrawing nature of fluorine can increase the acidity of the protons on the carbon atom adjacent to the carbonyl group (the α-carbon). This makes the formation of an enolate under basic conditions more favorable, which can be a key step in certain synthetic transformations.
Stabilization of Intermediates: The inductive effect of fluorine can stabilize transition states and intermediates in certain reactions. For example, in reactions involving the formation of a negative charge on the carbon chain, the fluorine atom can help to delocalize and stabilize that charge.
| Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density along the sigma bonds due to fluorine's high electronegativity. stackexchange.comrsc.orgnih.govnih.gov | Increases electrophilicity of the carbonyl carbon; enhances acidity of α-protons. |
| Steric Hindrance | The fluorine atom is relatively small, so its steric impact on reactions at the distant ester group is minimal. | Reaction pathways are primarily governed by electronic effects rather than steric bulk. |
Transformations and Derivatizations
This compound serves as a valuable building block in organic synthesis for introducing a fluorinated four-carbon chain into more complex molecules. Its transformations primarily involve reactions at the ester functional group.
A fundamental transformation is the hydrolysis to 4-fluorobutanoic acid, which can then be used in a variety of other reactions. lookchem.com For example, the resulting carboxylic acid can be converted to an acyl chloride, which is a more reactive precursor for the synthesis of amides and other esters.
Furthermore, this compound can be used in alkylation reactions . In a manner analogous to its chloro and bromo counterparts, it can act as an electrophile in the presence of a strong nucleophile. For instance, it could be used to alkylate amines or the anions of other organic compounds, thereby forming a new carbon-carbon or carbon-nitrogen bond at the ester's carbonyl group or through displacement of the entire ester moiety after suitable activation. The use of similar halogenated butyrate esters as key intermediates in the synthesis of pharmaceuticals highlights the potential utility of the fluorinated version for creating fluorinated analogues. idealawyers.com
The ester can also be reduced . Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester group can be reduced to a primary alcohol, yielding 4-fluorobutan-1-ol. This transformation provides access to a different class of fluorinated compounds.
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ (aq) | 4-Fluorobutanoic acid |
| Ammonolysis | NH₃ | 4-Fluorobutyramide |
| Reduction | LiAlH₄, then H₂O | 4-Fluorobutan-1-ol |
| Transesterification | R-OH, H⁺ or RO⁻ | 4-Fluorobutyric acid alkyl (R) ester |
Cyclization Reactions to Form Cyclopropane (B1198618) Derivatives
The formation of cyclopropane rings from linear precursors is a cornerstone of organic synthesis, providing access to a versatile three-membered carbocycle. This compound, possessing a leaving group (fluoride) at the γ-position, is a potential substrate for intramolecular cyclization to yield cyclopropanecarboxylic acid methyl ester. This transformation is typically achieved via an intramolecular nucleophilic substitution, where a carbanion generated at the α-position attacks the carbon bearing the halogen.
The general mechanism for the cyclization of γ-halocarboxylic acid esters involves the deprotonation of the α-carbon by a strong base, followed by an intramolecular SN2 reaction that displaces the halide ion. While γ-chlorocarboxylic acid methyl or ethyl esters are more commonly used for this purpose, the same principle applies to their fluoro counterparts. google.com The reaction is often conducted using sodium or potassium alcoholates in the corresponding alcohol at elevated temperatures. google.com For instance, the cyclization of γ-chlorobutyric acid ethyl ester to ethyl cyclopropanecarboxylate (B1236923) has been demonstrated, though side reactions such as the formation of 4-ethoxybutyric acid ethyl ester can occur. google.com The reactivity of the C-F bond compared to the C-Cl bond would likely necessitate more forcing reaction conditions for this compound.
Another significant method for synthesizing cyclopropane derivatives from esters is the Kulinkovich reaction. wikipedia.org This reaction involves treating an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a titanacyclopropane intermediate. This intermediate then reacts with the ester to produce a cyclopropanol (B106826). wikipedia.org While this reaction is broadly applicable to various esters, its application to substrates with a γ-fluoro substituent would be an interesting area for investigation, potentially leading to 1-substituted cyclopropanols. The reaction mechanism involves the formation of a dialkyldiisopropoxytitanium complex, which then generates the reactive titanacyclopropane. wikipedia.org
The choice of base and reaction conditions is critical for optimizing the yield of the desired cyclopropane derivative and minimizing side reactions.
Table 1: Comparison of Methods for Cyclopropane Synthesis from Ester Precursors
| Reaction Name | Precursor | Reagents | Product | Key Features |
|---|---|---|---|---|
| Intramolecular Cyclization | γ-Halocarboxylic acid ester | Strong base (e.g., NaOR) | Cyclopropanecarboxylic acid ester | Direct formation of the cyclopropane ring via intramolecular SN2. google.com |
| Kulinkovich Reaction | Carboxylic acid ester | Grignard reagent, Ti(OiPr)4 | 1-Substituted cyclopropanol | Forms a cyclopropanol derivative through a titanacyclopropane intermediate. wikipedia.org |
Formation of Substituted Butyric Acid Derivatives
This compound can serve as a building block for the synthesis of various substituted butyric acid derivatives. The fluorine atom can act as a leaving group in nucleophilic substitution reactions, or the ester group can be modified. Furthermore, reactions can be performed on the hydrocarbon backbone.
One important class of substituted butyric acid derivatives are those with aromatic substituents. For example, 4-(4-fluorobenzoyl)butyric acid is a key intermediate in the synthesis of the drug ezetimibe. google.com While this specific compound is typically synthesized via Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride, the underlying principle of introducing substituents to the butyric acid chain is relevant. google.com One could envision nucleophilic substitution reactions on this compound with various nucleophiles to introduce a wide range of functional groups at the 4-position.
The synthesis of 4-substituted 2-methyltetronic acid derivatives has been achieved through the condensation of the carbanion of methyl (E)-3-methoxy-2-methylprop-2-enoate with aldehydes. rsc.org This demonstrates a strategy where a butyric acid-like precursor is used to build more complex heterocyclic structures. Similarly, derivatives of 4-aminobutyric acid have been synthesized and their intramolecular cyclizations studied to form γ-lactams, highlighting another pathway for creating substituted cyclic structures from butyric acid derivatives. researchgate.net
Table 2: Examples of Substituted Butyric Acid Derivatives and Their Synthesis
| Derivative | Synthetic Approach | Precursors | Significance |
|---|---|---|---|
| 4-(4-Fluorobenzoyl)butyric acid | Friedel-Crafts acylation | Fluorobenzene, Glutaric anhydride | Intermediate for the synthesis of ezetimibe. google.com |
| 4-Substituted 2-methyltetronates | Condensation with aldehydes | Methyl (E)-3-methoxy-2-methylprop-2-enoate | Access to substituted tetronic acid motifs. rsc.org |
| γ-Lactams | Intramolecular cyclization | 4-Aminobutyric acid derivatives | Formation of five-membered nitrogen-containing rings. researchgate.net |
Catalytic Transformations of Fluorinated Methyl Esters (e.g., oxidation, amidation, hydrogenation)
Catalytic methods offer efficient and environmentally benign routes to transform functional groups. For fluorinated methyl esters like this compound, several catalytic transformations are of significant interest.
Hydrogenation: The catalytic hydrogenation of fluorinated esters to their corresponding alcohols is a valuable transformation. For instance, perfluoroalkyl methyl esters have been successfully reduced to perfluorinated alcohols using the ruthenium catalyst Ru-MACHO™. rsc.orgresearchgate.netresearchgate.net This homogeneous catalytic hydrogenation provides an alternative to traditional reducing agents like sodium borohydride. rsc.orgresearchgate.net The reaction is typically carried out in a solvent like methanol at elevated temperature and hydrogen pressure. researchgate.netrsc.org This methodology could potentially be applied to the hydrogenation of the ester functionality in this compound to yield 4-fluorobutanol.
Amidation: The direct catalytic amidation of esters to form amides is a highly atom-economical process. Lanthanum(III) triflate has been shown to be an effective catalyst for the amidation of various esters with amines under mild conditions. acs.org Other catalytic systems, often employing boronic acids or other Lewis acids, facilitate the direct condensation of esters and amines. catalyticamidation.inforsc.org Trifluoroethanol has also been used to mediate the catalytic amidation of unactivated esters, proceeding through a trifluoroethanol-derived active ester intermediate. rsc.org These methods could be employed to convert this compound into a range of 4-fluorobutyramides.
Oxidation: The catalytic oxidation of molecules containing ester functionalities can lead to a variety of useful products. While the saturated backbone of this compound is generally robust to oxidation, related unsaturated fatty acid methyl esters have been catalytically oxidized using niobium(V) oxide in the presence of hydrogen peroxide. mdpi.com This process leads to the formation of aldehydes and other oxygenated products. mdpi.com Although not directly applicable to the saturated chain of this compound, this highlights the potential for catalytic oxidation in related systems.
Table 3: Overview of Catalytic Transformations for Methyl Esters
| Transformation | Catalyst System | Substrate Example | Product |
|---|---|---|---|
| Hydrogenation | Ru-MACHO™ | Perfluoroalkyl methyl esters | Perfluorinated alcohols rsc.orgresearchgate.netresearchgate.net |
| Amidation | Lanthanum(III) triflate | Various esters and amines | Amides acs.org |
| Amidation | Trifluoroethanol | Unactivated esters and amines | Amides rsc.org |
| Oxidation | Niobium(V) oxide / H2O2 | Methyl linoleate | Aldehydes and other oxygenated products mdpi.com |
Application in Radical Reactions and Cross-Coupling
Radical reactions and transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Radical Reactions: Free radical reactions often involve initiation, propagation, and termination steps. youtube.com The C-F bond, being the strongest single bond to carbon, is generally less prone to homolytic cleavage than other carbon-halogen bonds. However, radical intermediates can be generated at other positions in a molecule containing a C-F bond. For example, the generation of an alkyl radical from a half-ester oxalate (B1200264) derivative can be triggered by a photocatalyst, which then participates in a fluorine atom transfer from an electrophilic fluorine source like Selectfluor® to form an alkyl fluoride. mdpi.com In a reverse sense, a substrate like this compound could potentially undergo reactions involving radical abstraction of a hydrogen atom from the alkyl chain, leading to functionalization at a C-H bond.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions have become indispensable for constructing complex molecules. While aryl esters and amides have seen significant use in cross-coupling reactions, the application to aliphatic esters is an emerging area. researchgate.net These reactions can proceed in a decarbonylative manner, where the ester group acts as a leaving group, or in a non-decarbonylative fashion to form ketones. researchgate.net For a molecule like this compound, the C-F bond itself could potentially participate in cross-coupling reactions, although this is challenging due to the bond's strength. More commonly, the ester functionality might be used as a handle for cross-coupling after conversion to a more reactive species, or the molecule could be a substrate for C-H activation/cross-coupling reactions. Copper-catalyzed fluorination of (mesityl)(aryl)iodonium salts with [¹⁸F]KF demonstrates the utility of transition metals in forming C-F bonds, a process that could be relevant in the synthesis of fluorinated compounds. acs.org
Applications in Advanced Organic Synthesis and Material Science Research
Building Block in the Synthesis of Complex Organic Molecules
The inherent reactivity of its two functional groups allows 4-fluorobutyric acid methyl ester to serve as a cornerstone in the synthesis of a variety of intricate organic molecules. Its utility as a bifunctional building block enables chemists to introduce a fluorinated butyl moiety into larger structures, a common strategy for modulating properties such as lipophilicity, metabolic stability, and binding affinity.
Precursor for Nitrogen-Containing Heterocycles (e.g., Cyclopropylamine)
Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. nih.govsaskoer.ca this compound, and its chloro-analogue, serve as key starting materials in the synthesis of important heterocyclic compounds like cyclopropylamine (B47189). Cyclopropylamine is a crucial intermediate in the production of various agrochemicals and pharmaceuticals. google.com
The synthesis of cyclopropylamine from γ-butyrolactone often proceeds through a 4-halobutyrate ester intermediate. google.comgoogle.com In a typical reaction sequence, γ-butyrolactone is first opened to form a 4-halobutyric acid, which is then esterified. google.com The resulting 4-halobutyrate ester undergoes an intramolecular cyclization reaction in the presence of a base to form the corresponding cyclopropanecarboxylate (B1236923) ester. google.com This ester is subsequently converted to cyclopropanecarboxamide, which is then subjected to a Hofmann rearrangement to yield cyclopropylamine. google.com
While many patented processes utilize 4-chlorobutyrate esters, the underlying principle of intramolecular cyclization of a 4-halobutyrate ester is directly applicable to this compound. google.comgoogle.com The key step involves the deprotonation of the α-carbon followed by an intramolecular nucleophilic substitution, where the resulting carbanion displaces the halide at the 4-position to form the cyclopropane (B1198618) ring.
| Starting Material | Intermediate 1 | Intermediate 2 | Intermediate 3 | Final Product |
| γ-Butyrolactone | 4-Halobutyric Acid | 4-Halobutyric Acid Methyl Ester | Methyl Cyclopropanecarboxylate | Cyclopropylamine |
Synthesis of Fluorinated Amino Acids and Derivatives
The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy to enhance their stability, modulate their conformation, and introduce unique spectroscopic probes. nih.govprinceton.edunih.gov this compound can serve as a valuable building block for the synthesis of fluorinated γ-amino acids.
The synthesis of these unnatural amino acids often relies on the use of fluorinated starting materials that can be elaborated into the final amino acid structure. nih.gov For instance, this compound can be envisioned as a precursor to 4-fluoroglutamic acid derivatives. General strategies for the synthesis of fluorinated amino acids include the ring-opening of fluorinated cyclic precursors and the use of cross-coupling reactions with halogenated amino acid synthons. nih.gov
A plausible synthetic route starting from this compound could involve α-amination or the introduction of a nitrogen-containing functional group at the α-position, followed by further synthetic manipulations to yield the desired fluorinated amino acid. The presence of the fluorine atom can significantly influence the reactivity of the molecule and the properties of the resulting amino acid.
Role in the Synthesis of Thiopyran-Based Heterocyclic Systems
Thiopyrans are sulfur-containing heterocyclic compounds that form the core of various biologically active molecules with applications as antibacterial, anti-inflammatory, and anticancer agents. nih.govrsc.orgresearchgate.net The synthesis of thiopyran derivatives often involves [4+2] cycloaddition reactions, where a diene reacts with a dienophile. nih.govrsc.orgresearchgate.net
While direct examples of the use of this compound in thiopyran synthesis are not prevalent in the literature, its structural motifs can be strategically employed. For instance, after conversion to a suitable dienophile, such as an α,β-unsaturated ester, the fluorinated butyl chain could be incorporated into a thiopyran ring system through a Diels-Alder reaction with a sulfur-containing diene. The fluorine atom would then be positioned on a side chain of the resulting thiopyran, potentially influencing its biological activity or material properties.
| Reaction Type | Reactants | Product |
| [4+2] Cycloaddition | Diene + Thiocarbonyl Compound | Thiopyran |
| One-pot Multicomponent Reaction | Aldehyde, Malononitrile, Carbon Disulfide, Amine | 4H-Thiopyran |
Functionalization Strategies for Complex Molecular Architectures
The ability to introduce specific functional groups into complex molecules with high precision is a central theme in modern organic synthesis. This compound offers a convenient handle for the introduction of a fluorinated four-carbon chain. This functionalization can be achieved through reactions targeting either the ester or the alkyl fluoride (B91410) moiety.
The ester group can undergo a variety of transformations, including reduction to an alcohol, reaction with organometallic reagents to form ketones, or hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. These reactions allow for the covalent attachment of the fluorinated butyl chain to a wide range of molecular scaffolds.
The terminal fluorine atom, while generally a poor leaving group, can participate in nucleophilic substitution reactions under specific conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the terminus of the four-carbon chain. This dual reactivity makes this compound a versatile tool for the strategic functionalization of complex molecular architectures, enabling the synthesis of novel compounds with tailored properties.
Development of Novel Materials and Specialty Chemicals
The unique properties imparted by the fluorine atom, such as increased thermal stability, altered electronic characteristics, and modified intermolecular interactions, make fluorinated compounds highly desirable in materials science.
Application in Photovoltaic Research (e.g., related butyric acid methyl esters as electron acceptors)
In the field of organic photovoltaics (OPVs), significant research has focused on the development of novel electron acceptor materials to improve the efficiency and stability of solar cells. rsc.org Fullerene derivatives, particularly phenyl-C61-butyric acid methyl ester (PCBM), have been extensively studied as electron acceptors in bulk heterojunction solar cells. researchgate.netnih.govnih.gov
The butyric acid methyl ester moiety in PCBM plays a crucial role in enhancing the solubility and processability of the fullerene core. Research into modifications of the fullerene adduct has shown that the molecular structure of the ester can influence the device's performance and degradation mechanisms. researchgate.netnih.gov For example, the use of bis-adducts of PCBM has been shown to increase the open-circuit voltage of organic solar cells. nih.gov
While this compound itself is not a direct component of these systems, the extensive research on related butyric acid methyl esters in OPVs highlights the importance of this class of compounds. The introduction of fluorine into the butyric acid chain is a logical next step in the design of new electron acceptor materials. Fluorination is a known strategy to tune the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, of organic materials. rsc.org Therefore, fluorinated butyric acid methyl ester derivatives hold potential for the development of next-generation electron acceptors with improved performance and stability in organic solar cells.
| Compound | Role in Organic Solar Cells | Key Finding | Reference |
| Phenyl-C61-butyric acid methyl ester (PCBM) | Electron Acceptor | Standard benchmark for fullerene-based electron acceptors. | researchgate.netnih.govnih.gov |
| Bis-adducts of PCBM | Electron Acceptor | Can increase the open-circuit voltage of the solar cell. | nih.gov |
| Fluorinated Solid Additives | Processing Additives | Can enhance the efficiency and stability of non-fullerene organic solar cells. | rsc.org |
Computational and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of 4-Fluorobutyric acid methyl ester. These calculations provide a detailed picture of the molecule's electronic landscape and conformational possibilities.
Density Functional Theory (DFT) Studies on Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a range of electronic properties that are key to understanding its reactivity. The introduction of a fluorine atom, being highly electronegative, is expected to have a significant impact on the molecule's electronic distribution.
DFT studies on similar fluorinated organic compounds have shown that fluorination can enhance chemical stability. emerginginvestigators.org The electron-withdrawing nature of fluorine can influence the electron density across the entire molecule, affecting bond lengths, bond angles, and charge distribution. In the case of this compound, this would likely lead to a polarization of the carbon-fluorine bond and could influence the reactivity of the ester group.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability. For fluorinated esters, it has been observed that the substitution of fluorine groups can increase the resistance to oxidation. researchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value (Illustrative) | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | An indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar small organic molecules. Specific experimental or higher-level computational data for this compound may vary.
Conformational Analysis and Energetics
The flexibility of the butyric acid chain in this compound allows for the existence of multiple conformational isomers, or conformers. Conformational analysis aims to identify the stable geometries of the molecule and to determine their relative energies. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. For each conformation, the energy can be calculated, allowing for the identification of local and global energy minima. The presence of the fluorine atom can influence the conformational preferences through steric and electronic effects, such as dipole-dipole interactions. Studies on other fluorinated esters have shown that fluorination can shift conformational equilibria. nih.gov
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |
| Anti | 180° | 0.0 | 65 |
| Gauche (+) | +60° | 2.5 | 17.5 |
| Gauche (-) | -60° | 2.5 | 17.5 |
Note: This table presents a simplified, illustrative example of a conformational analysis. A full analysis would involve multiple dihedral angles.
Mechanistic Pathway Elucidation through Computational Simulations
Computational simulations are instrumental in mapping out the pathways of chemical reactions involving this compound. These simulations can provide a dynamic view of the reaction process, identifying key intermediate structures and the energy barriers that must be overcome.
Transition State Analysis
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is fundamental to understanding the kinetics of a reaction. Computational methods can locate these transition state structures on the potential energy surface.
For reactions involving this compound, such as hydrolysis or substitution reactions, transition state analysis can reveal the detailed mechanism of bond breaking and bond formation. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate.
Reaction Coordinate Mapping
Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. This provides a profile of the energy changes that occur throughout the course of a reaction. The reaction coordinate is a geometric parameter that represents the progress of the reaction.
By mapping the reaction coordinate, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and rate. For instance, in the hydrolysis of this compound, the reaction coordinate could be defined by the changing distance between the nucleophilic water molecule and the carbonyl carbon of the ester.
Prediction of Spectroscopic Signatures
Computational chemistry allows for the prediction of various spectroscopic properties of this compound. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.
Commonly predicted spectra include:
Infrared (IR) and Raman Spectra: These spectra are related to the vibrational modes of the molecule. Calculating the vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These predictions are highly valuable for structural elucidation. The presence of the fluorine atom would lead to characteristic signals and couplings in the ¹⁹F NMR spectrum.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help to understand fragmentation patterns by calculating the energies of potential fragment ions.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted Feature | Illustrative Value |
| ¹H NMR | Chemical Shift (CH₂F) | δ 4.5 ppm |
| ¹³C NMR | Chemical Shift (C=O) | δ 172 ppm |
| ¹⁹F NMR | Chemical Shift | δ -220 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1740 cm⁻¹ |
Note: These are illustrative values and can vary depending on the computational method and basis set used.
Advanced Analytical Methodologies for Characterization and Quantitation
Chromatographic Techniques
Chromatographic methods are fundamental for separating 4-Fluorobutyric acid methyl ester from complex mixtures and verifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interactions with a capillary column. gcms.cz The separated components then enter a mass spectrometer, which ionizes and fragments the molecules.
The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that confirms the compound's identity. For esters, fragmentation often occurs near the carbonyl group. libretexts.org Key fragmentation patterns for straight-chain esters can involve successive cleavage of carbon-carbon bonds, leading to clusters of fragments separated by 14 mass units (CH₂ group). whitman.edu The molecular ion peak, though sometimes faint in long-chain alkanes, is typically present and crucial for determining the molecular weight. chemguide.co.uknih.gov The high sensitivity and selectivity of GC-MS make it an excellent choice for assessing the purity of this compound and identifying any potential impurities. researchgate.netscispace.com The use of high-resolution mass spectrometry in conjunction with GC can further enhance identification accuracy by providing exact mass measurements of fragment ions. jeol.com
Table 1: GC-MS Parameters for Analysis of Related Fatty Acid Methyl Esters (FAMEs) This table presents typical GC-MS conditions used for the analysis of fatty acid methyl esters, which can be adapted for this compound.
| Parameter | Value |
| GC System | Agilent Technologies 7890A |
| Mass Detector | 5975C Mass-Selective Detector |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) |
| Injector Temperature | 250 °C |
| Split Ratio | 1:50 |
| Carrier Gas | Helium |
| Flow Rate | 1.1 mL/min |
| Oven Program | 60°C (5 min), then 15°C/min to 300°C (10 min) |
| MS Scan Range | 30-550 amu |
| Solvent Delay | 3 min |
| Data adapted from Chemistry Journal of Moldova, 2015, 10(2), 54-57. scispace.com |
Chiral GC-MS for Enantiomeric Analysis (for related compounds)
While this compound itself is not chiral, the analytical principles of chiral GC-MS are vital for the analysis of related chiral fluorinated compounds. Chiral molecules, or enantiomers, are non-superimposable mirror images with identical physical properties, making their separation challenging. gcms.cz Chiral GC utilizes special capillary columns containing chiral stationary phases, often derivatized cyclodextrins, which interact differently with each enantiomer, allowing for their separation. gcms.cz
Following separation, mass spectrometry provides structural information for each enantiomer. This technique is crucial in fields like pharmaceutical development and flavor analysis, where the chirality of a molecule can significantly impact its biological activity or sensory properties. mdpi.comresearchgate.net For instance, the absolute configuration of chiral acids can be determined by derivatizing them into diastereomeric esters and analyzing them on achiral columns. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including esters. researchgate.net It is particularly useful for non-volatile or thermally sensitive compounds that are not suitable for GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
For compounds like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. researchgate.net Detection is commonly achieved using a UV detector, as the ester functional group exhibits UV absorbance. HPLC is valuable for quantifying the purity of the compound and can be adapted for preparative applications to isolate larger quantities of the pure substance. researchgate.netresearchgate.net
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. organicchemistrydata.org It provides information on the connectivity of atoms and their chemical environment.
¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl ester protons and the protons on the butyric acid chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling. rsc.org
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shift of each carbon is indicative of its electronic environment. rsc.org
¹⁹F NMR: As this compound contains a fluorine atom, ¹⁹F NMR is a particularly powerful technique for its characterization. biophysics.org The fluorine-19 nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR analysis. The chemical shift of the fluorine signal is highly sensitive to its local electronic environment, providing unambiguous confirmation of the fluorine's presence and position within the molecule. nih.govsemanticscholar.org Coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can also be observed, providing further structural information. semanticscholar.org
Table 2: Predicted NMR Data for Methyl 4-fluorobutanoate This table presents predicted chemical shifts (δ) and multiplicities for the different nuclei in this compound based on typical values for similar functional groups.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₃ | ~3.7 | Singlet |
| -CH₂- (alpha to C=O) | ~2.5 | Triplet | |
| -CH₂- (beta to C=O) | ~2.0 | Multiplet | |
| -CH₂-F | ~4.5 | Triplet of triplets | |
| ¹³C | C=O | ~173 | Singlet |
| -OCH₃ | ~52 | Singlet | |
| -CH₂- (alpha to C=O) | ~30 | Singlet | |
| -CH₂- (beta to C=O) | ~28 | Doublet (due to ¹JCF) | |
| -CH₂-F | ~82 | Doublet (due to ¹JCF) | |
| ¹⁹F | -F | ~-220 | Triplet of triplets |
| Predicted values are based on general spectroscopic data and may vary depending on the solvent and experimental conditions. organicchemistrydata.orgrsc.orgbiophysics.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. msu.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, resulting in an IR spectrum that shows absorption bands corresponding to the different functional groups. youtube.com
For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. msu.edu Additionally, a C-F bond stretch would be observed, usually in the range of 1000-1400 cm⁻¹. nist.gov The presence of C-H stretching and bending vibrations would also be evident. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com
Table 3: Characteristic Infrared Absorption Bands for this compound This table outlines the expected IR absorption frequencies for the key functional groups in the molecule.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1150 - 1300 | Medium |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| Frequencies are approximate and can be influenced by the molecular structure and sample state. msu.edunist.gov |
Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound. This technique involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for its identification.
While specific experimental MS/MS data for this compound is not widely available in published literature, its fragmentation behavior can be predicted based on the established principles of mass spectrometry for fatty acid methyl esters and halogenated compounds. The initial ionization, often by electron ionization (EI), would generate a molecular ion ([M]⁺•).
In an MS/MS experiment, the molecular ion of this compound (C₅H₉FO₂) with a molecular weight of 120.12 g/mol would be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would likely lead to several characteristic fragmentation pathways:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for esters. This could result in the loss of the methoxy (B1213986) group (-OCH₃) to yield an acylium ion [M-31]⁺, or the loss of the butoxy group containing the fluorine atom.
McLafferty Rearrangement: For esters with a γ-hydrogen, a characteristic rearrangement can occur, leading to the formation of a neutral alkene and a charged enol. This is a common fragmentation pathway for many fatty acid methyl esters. miamioh.edu
Loss of HF: The presence of the fluorine atom introduces the possibility of the neutral loss of hydrogen fluoride (B91410) (HF), resulting in an [M-20]⁺• ion.
Cleavage of the C-F bond: Direct cleavage of the carbon-fluorine bond is also a possibility, though it may be less favorable than other pathways.
The analysis of the resulting product ions and their relative abundances allows for the unambiguous confirmation of the this compound structure. The precise masses of the fragment ions, as determined by high-resolution mass spectrometry, can further confirm the elemental composition of each fragment, enhancing the confidence in the structural assignment.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 120.1 | [C₄H₆FO]⁺ | CH₃O | Alpha-cleavage |
| 120.1 | [C₅H₈O₂]⁺• | HF | Loss of Hydrogen Fluoride |
| 120.1 | [CH₃OC(OH)=CH₂]⁺• | C₃H₄F | McLafferty Rearrangement |
X-ray Crystallography (for crystalline derivatives/analogues)
Currently, there is no publicly available X-ray crystal structure for this compound or its simple crystalline derivatives. The synthesis and crystallographic analysis of related fluorinated compounds, such as meso-2,3-difluoro-1,4-butanediol, have been reported and demonstrate the utility of this technique in understanding the conformational effects of fluorine substitution. researchgate.net In such studies, the fluorine atoms were observed to influence the molecular conformation, favoring specific gauche or anti arrangements of the C-C backbone.
The process of obtaining a crystal structure for a derivative of 4-fluorobutyric acid would involve:
Synthesis of a Crystalline Derivative: This could involve reacting the ester with a molecule that induces crystallinity, such as a substituted benzoic acid or a planar aromatic group, to form a solid ester or amide derivative.
Crystal Growth: Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution would be employed to grow single crystals of sufficient size and quality.
X-ray Diffraction Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as a set of reflections.
Structure Solution and Refinement: The diffraction data is processed to determine the electron density distribution within the crystal, from which the atomic positions are deduced. This model is then refined to best fit the experimental data.
The resulting crystal structure would provide invaluable data on the intramolecular and intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound and for designing new materials with specific properties.
Derivatives and Analogues in Research
Study of Structural Analogues with Varying Halogenation Patterns
The identity of the halogen atom in a molecule can profoundly influence its reactivity and properties. In the context of 4-halobutyric acid methyl esters, the variation from fluorine to chlorine, bromine, and iodine provides a platform for comparative studies.
Research has shown that the reactivity of these analogues in nucleophilic substitution reactions is a key area of investigation. The chlorine atom in methyl 4-chlorobutyrate is a good leaving group, making the compound susceptible to nucleophilic attack. This property is harnessed in various synthetic pathways. When compared to its heavier halogen counterparts, methyl 4-chlorobutyrate is less reactive than methyl 4-bromobutyrate and methyl 4-iodobutyrate due to the comparatively weaker leaving ability of the chloride ion. Conversely, it is generally more stable and less toxic than the bromo and iodo derivatives. On the other end of the spectrum, the carbon-fluorine bond in methyl 4-fluorobutyrate is significantly stronger, rendering it less reactive in nucleophilic substitution reactions.
The synthesis of these analogues often starts from γ-butyrolactone. For instance, methyl 4-chlorobutyrate can be synthesized by reacting γ-butyrolactone with methanol (B129727) in the presence of a chlorinating agent like phosphorus trichloride (B1173362) under mild conditions. google.com Another method involves the use of thionyl chloride and a zinc chloride catalyst. google.com The synthesis of methyl 4-bromobutyrate can also be achieved from γ-butyrolactone, and it is noted for its utility as a reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. pubcompare.aichemicalbook.com
The following table provides a comparative overview of the reactivity of methyl 4-halobutyrates.
| Compound | Relative Reactivity in Nucleophilic Substitution | Key Characteristics |
|---|---|---|
| Methyl 4-fluorobutyrate | Less reactive | Strong C-F bond |
| Methyl 4-chlorobutyrate | Moderately reactive | Good leaving group, more stable than bromo/iodo analogues |
| Methyl 4-bromobutyrate | More reactive | Better leaving group than chloride |
| Methyl 4-iodobutyrate | Most reactive | Excellent leaving group |
Investigation of Homologous Fluorinated Esters
Homologous series of fluorinated esters, where the length of the carbon chain is systematically varied, are studied to understand the impact of chain length on physical, chemical, and biological properties. This includes compounds like methyl fluoroacetate, methyl 3-fluoropropionate, and methyl 5-fluorovalerate, which are homologues of methyl 4-fluorobutyrate.
The synthesis of these esters often involves the corresponding fluorinated carboxylic acids. organic-chemistry.orgbeilstein-journals.org For example, methyl fluoroacetate, a highly toxic compound, can be synthesized from the reaction of potassium fluoride (B91410) with methyl chloroacetate (B1199739) in the presence of a phase-transfer catalyst. wikipedia.orggoogle.com This method highlights a common strategy for introducing fluorine into the ester framework. The synthesis of a series of fluorinated unsaturated esters has also been reported, which can serve as monomers for polymerization. researchgate.net
Research into perfluorinated carboxylic acids and their derivatives provides another dimension to the study of homologous fluorinated esters. researchgate.net These compounds exhibit unique properties such as high acidity and surface activity. The methods for preparing long-chain perfluorinated carboxylic acids include electrochemical fluorination and telomerization of tetrafluoroethylene. researchgate.net
A comparative study on the hydrolytic stability of homologous esters has demonstrated that stability can be influenced by the chain length, which in turn affects their behavior in biological systems. nih.gov The table below summarizes a homologous series of methyl ω-fluoroalkanoates.
| Compound Name | Chemical Formula | Carbon Chain Length |
|---|---|---|
| Methyl fluoroacetate | FCH₂COOCH₃ | 2 |
| Methyl 3-fluoropropionate | F(CH₂)₂COOCH₃ | 3 |
| Methyl 4-fluorobutyrate | F(CH₂)₃COOCH₃ | 4 |
| Methyl 5-fluorovalerate | F(CH₂)₄COOCH₃ | 5 |
Research on Chiral Fluorinated Esters and Their Stereoselective Synthesis
The introduction of a stereocenter into fluorinated esters opens up avenues for the development of chiral molecules with specific biological activities and applications in materials science. Consequently, significant research has been dedicated to the stereoselective synthesis of chiral fluorinated esters.
A prominent strategy involves the catalytic asymmetric α-fluorination of carbonyl compounds. For instance, the α-fluorination of acid chlorides can be achieved with high enantioselectivity (up to >99% ee) using a dual catalyst system composed of a chiral nucleophile and an achiral transition metal complex. nih.gov This method allows for the synthesis of a wide array of optically active α-fluorinated carboxylic acid derivatives, including esters, amides, and thioesters, by quenching the reaction with the appropriate nucleophile. nih.gov N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts for the enantioselective α-fluorination of aliphatic aldehydes, providing access to a range of α-fluoro esters with excellent enantioselectivity. nih.gov
The synthesis of chiral β-fluoro α-amino acids, which are valuable building blocks, has been accomplished through the palladium(II)-catalyzed diastereoselective fluorination of the β-methylene C(sp³)–H bonds of α-amino acid derivatives. nih.govacs.org Furthermore, racemic and chiral non-racemic β-fluoroalkyl β-amino acid derivatives have been synthesized from γ-fluorinated β-enamino esters using a diastereoselective reduction, where (-)-8-phenylmenthol (B56881) served as an effective chiral auxiliary. nih.govacs.org
Research has also explored the stereoselective synthesis of esters with fluorinated quaternary carbon centers. Asymmetric alkylation, arylation, and addition reactions of fluorinated compounds catalyzed by chiral catalysts have proven to be effective methods for creating these complex structures. rsc.org The table below presents some of the key methods used in the stereoselective synthesis of chiral fluorinated esters.
| Synthetic Method | Substrate | Key Features | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Dual Metal-Ketene Enolate Activation | Acid Chlorides | Uses a chiral nucleophile and an achiral transition metal complex. | Up to >99% |
| N-Heterocyclic Carbene (NHC) Catalysis | Aliphatic Aldehydes | Organocatalytic approach. | Excellent |
| Palladium(II)-Catalyzed C-H Fluorination | α-Amino Acid Derivatives | Site- and diastereoselective fluorination of β-methylene C(sp³)–H bonds. | High diastereoselectivity |
| Diastereoselective Reduction | γ-Fluorinated β-enamino esters | Utilizes a chiral auxiliary. | Moderate to good diastereoselectivity |
Q & A
Q. What are the recommended methods for synthesizing 4-fluorobutyric acid methyl ester with high purity?
A two-step esterification process is commonly employed:
Acid-catalyzed esterification : React 4-fluorobutyric acid with methanol in the presence of sulfuric acid (H₂SO₄) at 60–70°C for 4–6 hours.
Purification : Use fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) to isolate the ester. Monitor purity via gas chromatography (GC) with a polar capillary column (e.g., SP™-2560) to resolve fluorinated esters from byproducts .
Safety Note : Ensure proper ventilation and personal protective equipment (PPE) due to flammability and toxicity risks .
Q. How can I characterize this compound using spectroscopic techniques?
- GC-MS : Use a 37-component FAME mix as a reference standard. Optimize ionization parameters (e.g., electron impact at 70 eV) to detect molecular ions (e.g., m/z 136 for the methyl ester fragment) .
- ¹H/¹³C NMR : Key signals include a triplet for the fluorinated β-carbon (δ ~4.4 ppm in ¹H NMR) and a methyl ester resonance (δ ~3.7 ppm) .
- FTIR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F stretching near 1100 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (GHS H335) .
- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol. Dispose of waste as hazardous organic fluorides .
Q. How does temperature affect the stability of this compound during storage?
Store the compound in airtight containers at 2–8°C. Elevated temperatures (>25°C) may accelerate hydrolysis, forming 4-fluorobutyric acid. Monitor degradation via periodic GC analysis. Avoid incompatible materials like strong oxidizers (e.g., HNO₃) .
Advanced Research Questions
Q. How can kinetic modeling optimize the esterification of 4-fluorobutyric acid?
Develop a pseudo-first-order kinetic model to correlate reaction time, temperature, and catalyst concentration. For example:
- At 110°C, the rate constant (k) increases by ~30% compared to 105°C, reducing reaction time from 6 to 4 hours. Validate the model using experimental vs. calculated yield data (e.g., <5% relative error) .
Data Analysis Tip : Use nonlinear regression to account for side reactions (e.g., methanol evaporation at higher temperatures) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Co-elution in GC : Fluorinated byproducts (e.g., 4-fluorocrotonic acid methyl ester) may co-elute with the target ester. Resolve using a cyanosilicone column (e.g., Omegawax®) with a slow oven ramp (2°C/min) .
- Detection Limits : Enhance sensitivity for fluorinated impurities (e.g., <0.1% w/w) using electron capture detection (ECD) or tandem MS .
Q. What are the decomposition pathways of this compound under thermal stress?
At >150°C, thermal degradation produces:
- Primary products : 4-fluorobutyric acid (via ester hydrolysis) and methanol.
- Secondary products : Fluorinated aldehydes (e.g., 4-fluorobutanal) under oxidative conditions. Characterize using pyrolysis-GC/MS and monitor for toxic HF emissions .
Q. How does this compound interact with environmental matrices (e.g., soil or water)?
Q. What regulatory considerations apply to the use of this compound in research?
- Hazard Classification : Classified as acute toxicity (Category 4) and skin irritant (Category 2) under GHS. Report quantities >1 kg to environmental agencies under local regulations (e.g., EPA) .
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration to minimize HF emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
